REACTION_SMILES
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[Br:6][c:7]1[cH:8][c:9]2[c:10]([Cl:17])[cH:11][n:12][n:13][c:14]2[cH:15][cH:16]1.[CH3:2][C:3](=[O:4])[O-:5].[K+:1].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22]>>[Br:6][c:7]1[cH:8][c:9]2[cH:10][cH:11][n:12][n:13][c:14]2[cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cnnc2ccc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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Brc1ccc2nnccc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |